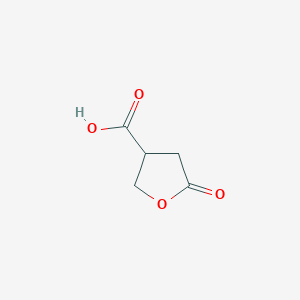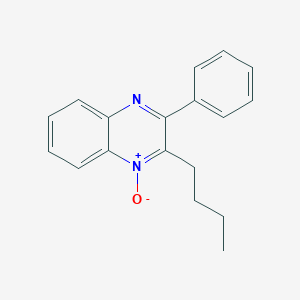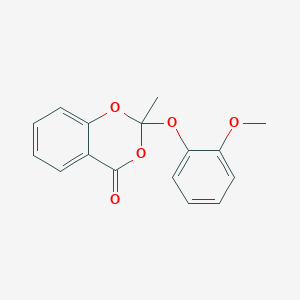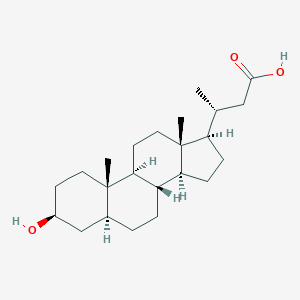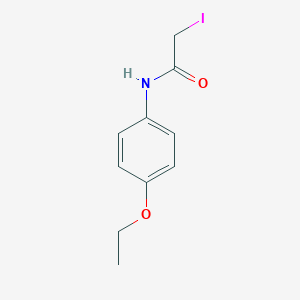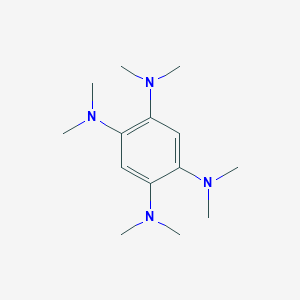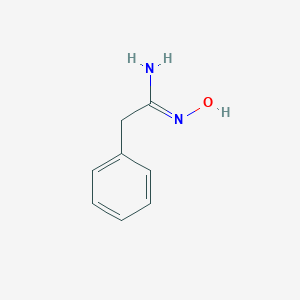
TBTA
Vue d'ensemble
Description
This compound is widely recognized for its role as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition reactions, often referred to as "click chemistry" . The unique structure of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine allows it to stabilize copper(I) ions, making it an essential tool in various biochemical applications .
Applications De Recherche Scientifique
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has gained widespread use as a biochemical tool for the tagging of proteins and enzymes . Its ability to stabilize copper(I) ions makes it an effective catalyst for “click” cycloaddition reactions, which are used in:
Chemistry: Synthesis of complex molecules and polymers.
Biology: Labeling and tracking of biomolecules.
Medicine: Development of diagnostic tools and drug delivery systems.
Mécanisme D'action
Target of Action
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine, also known as TBTA, primarily targets copper (I) ions . The compound acts as a ligand, forming a complex with copper (I) ions .
Mode of Action
This compound interacts with its target, the copper (I) ions, by forming a complex. This interaction stabilizes the copper (I) ions, protecting them from oxidation and disproportionation . This stabilization enhances the catalytic activity of the copper (I) ions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Huisgen 1,3-dipolar cycloaddition between alkynes and azides . This reaction is often referred to as a ‘click’ reaction due to its reliability and specificity .
Pharmacokinetics
The compound’s ability to form a stable complex with copper (i) ions suggests that it may have a significant impact on the bioavailability of these ions .
Result of Action
The result of this compound’s action is the enhanced catalytic activity of copper (I) ions. This enhancement allows for quantitative, regioselective formal Huisgen 1,3-dipolar cycloadditions between alkynes and azides . This reaction is a key step in many biochemical processes, including the tagging of proteins and enzymes .
Action Environment
The action of this compound is influenced by the reaction environment. The compound has shown promising results in both aqueous and organic solvents .
Analyse Biochimique
Biochemical Properties
TBTA plays a significant role in biochemical reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . It is believed that this compound promotes catalysis through the stabilization of the copper(I)-oxidation state, while still allowing for the catalytic cycle of the CuAAC reaction to proceed . This interaction with copper(I) ions is crucial for the function of this compound in biochemical reactions.
Cellular Effects
The cellular effects of this compound are primarily related to its role in the CuAAC reaction. By facilitating this reaction, this compound enables the tagging of proteins and enzymes, which can be crucial for studying cellular processes
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its role in the CuAAC reaction. This compound acts as a ligand, forming a complex with copper(I) ions . This complex is believed to stabilize the copper(I)-oxidation state, enabling the CuAAC reaction to proceed . This reaction is a key step in the tagging of proteins and enzymes, a process that is crucial for many biochemical studies .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions. As a catalyst in the CuAAC reaction, this compound’s effectiveness may vary over time depending on factors such as the concentration of copper(I) ions and the presence of other reactants
Metabolic Pathways
This compound is involved in the CuAAC reaction, a type of click chemistry
Transport and Distribution
Given its role as a ligand in the CuAAC reaction, it is likely that this compound interacts with copper(I) ions and potentially other biomolecules within the cell . Specific details regarding its localization or accumulation within cells are currently lacking.
Subcellular Localization
Given its role in the CuAAC reaction, it is likely that this compound is present wherever this reaction occurs within the cell
Méthodes De Préparation
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine can be synthesized through a click reaction between tripropargylamine and benzyl azide . The synthetic route involves the following steps:
Addition of Reagents: Tripropargylamine and benzyl azide are dissolved in MeCN and added to the reaction flask.
Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes and then heated at 45°C for 5 hours.
Workup: The reaction mixture is concentrated to dryness, and the crude residue is taken up in dichloromethane (CH₂Cl₂) and treated with concentrated ammonium hydroxide (NH₄OH).
Analyse Des Réactions Chimiques
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine primarily participates in copper(I)-catalyzed azide-alkyne cycloaddition reactions . These reactions are highly regioselective and can be performed in various aqueous and organic solvents . Common reagents used in these reactions include copper(I) salts and reducing agents such as sodium ascorbate . The major products formed from these reactions are 1,2,3-triazoles, which are valuable intermediates in organic synthesis .
Comparaison Avec Des Composés Similaires
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is often compared with other triazole-based ligands such as triphenyltin (TPhTA) and tributyltin (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) 2-[4-(dimethylamino)phenylazo]benzoates . While both Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine and TPhTA are effective in stabilizing copper(I) ions, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is more toxic and induces morphological alterations in red blood cells . Additionally, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has shown promising results in stabilizing both copper(I) and copper(II) ions without requiring an inert atmosphere or anhydrous conditions .
Conclusion
Tris(benzyltriazolylmethyl)amine is a versatile compound with significant applications in various scientific fields. Its unique ability to stabilize copper(I) ions makes it an invaluable tool in click chemistry and related biochemical applications. The compound’s synthesis, chemical reactions, and mechanism of action highlight its importance in modern research and industry.
Propriétés
IUPAC Name |
1-(1-benzyltriazol-4-yl)-N,N-bis[(1-benzyltriazol-4-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N10/c1-4-10-25(11-5-1)16-38-22-28(31-34-38)19-37(20-29-23-39(35-32-29)17-26-12-6-2-7-13-26)21-30-24-40(36-33-30)18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGZJBVXZWCZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458589 | |
| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510758-28-8 | |
| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510758-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510758288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS((1-BENZYL-1H-1,2,3-TRIAZOL-4-YL)METHYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4DSF6TA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrabromoterephthalic acid?
A1: The molecular formula for tetrabromoterephthalic acid (TBTA) is C8H2Br4O4. It has a molecular weight of 485.7 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ single-crystal X-ray diffraction analysis, elemental analysis, infrared spectroscopy (IR), and thermogravimetric analysis (TGA) to fully characterize this compound and its complexes. [, , , ]
Q3: How does this compound typically behave in crystal structures?
A3: this compound commonly acts as a bridging ligand in crystal structures, connecting metal centers to form diverse architectures like 1D chains, 2D grids, and 3D frameworks. Its bromide substituents can engage in halogen bonding, further influencing the crystal packing. [, , , , , , ]
Q4: What role does hydrogen bonding play in this compound-containing crystal structures?
A4: Hydrogen bonding is crucial in this compound complexes. It can occur between coordinated water molecules and carboxylate oxygen atoms of this compound, contributing to the formation of supramolecular frameworks and influencing the overall dimensionality of the structure. [, ]
Q5: How thermally stable is this compound?
A5: Thermogravimetric analysis (TGA) has been used to investigate the thermal stability of this compound and its complexes. The results indicate variations in stability depending on the specific complex formed. [, , ]
Q6: What types of metal complexes does this compound readily form?
A6: this compound readily forms coordination polymers with various d10 metal ions, including Zn(II), Cd(II), and Ag(I). These complexes often exhibit interesting topologies and properties, making them attractive for applications like catalysis and luminescence. [, , ]
Q7: How does the choice of co-ligand impact the structures formed with this compound?
A7: The selection of co-ligands alongside this compound significantly influences the resulting coordination polymer structures. For example, using flexible bis(benzimidazole) ligands can lead to diverse architectures with varying dimensionality and pore sizes. [, , ]
Q8: Can this compound be used to design materials with specific optical properties?
A8: Yes, modifying this compound by forming salts or co-crystals with organic base molecules can alter its optical properties. This modification can be used to tune the material's Schottky barrier effect and design materials with tailored optical behavior. []
Q9: What catalytic applications have been explored for this compound-based complexes?
A9: this compound-based coordination polymers have demonstrated promising catalytic activity in the photo-Fenton-like degradation of organic dyes, like Congo red and methyl orange. This activity makes them potential candidates for wastewater treatment applications. [, , ]
Q10: How does the coordination mode of this compound affect the properties of its complexes?
A10: this compound can adopt different coordination modes, such as bridging or chelating, depending on the metal ion and reaction conditions. This variation in coordination significantly influences the structure, stability, and properties (e.g., magnetic, catalytic, luminescent) of the resulting complexes. [, , , ]
Q11: Have computational methods been employed to study this compound complexes?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structures and magnetic properties of this compound-containing complexes, providing valuable insights into their behavior. [, , ]
Q12: How do peripheral substituents on tripodal ligands impact complex formation with this compound?
A12: Research shows that peripheral substituents on tripodal ligands can significantly influence the coordination mode of this compound and the overall structure of the resulting complex. This control arises from steric effects and the potential for non-covalent interactions. []
Q13: Is there evidence of Structure-Activity Relationship (SAR) studies involving this compound derivatives?
A13: While direct SAR studies focusing on this compound itself are limited within the provided research, the influence of modifying ligands used in conjunction with this compound has been explored. These studies highlight how structural changes affect complex formation, stability, and properties like luminescence. [, , , ]
Q14: What is this compound used for outside of coordination polymer chemistry?
A14: this compound has found applications in diverse fields such as:
- Organic Solar Cells: Derivatives of this compound are employed as building blocks for non-fullerene acceptors in organic solar cells, contributing to improved open-circuit voltage (Voc) and power conversion efficiencies. []
- PVC Thermal Stabilizers: this compound itself can act as a thermal stabilizer for polyvinyl chloride (PVC), enhancing its resistance to degradation at elevated temperatures. []
- Wood Preservation: Polymerization of this compound within wood or using it in conjunction with acetylation treatments provides effective protection against termite and fungal degradation. []
Q15: How does the alkyl substitution on this compound impact its performance in organic solar cells?
A15: Studies have shown that the alkyl chain length on this compound derivatives significantly affects the morphology of thin films in organic solar cells. An optimal chain length is crucial for achieving efficient charge transport and high device performance. []
Q16: What is known about the toxicity of this compound and related organotin compounds?
A16: Studies have investigated the toxicity of this compound and other organotin compounds like tributyltin acetate (this compound) and triphenyltin acetate (TPTA). These compounds exhibit varying degrees of toxicity to mammals and aquatic organisms, highlighting the importance of careful handling and environmental risk assessment. [, , , , ]
Q17: Has the environmental impact of this compound been addressed in the research?
A17: While some studies focus on the antifungal and wood preservation properties of this compound, further research is needed to fully understand its long-term environmental impact, degradation pathways, and potential for bioaccumulation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


